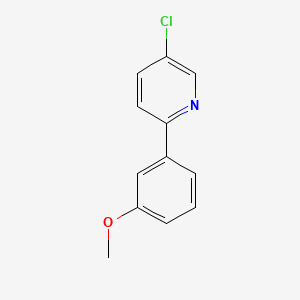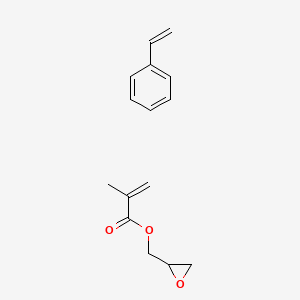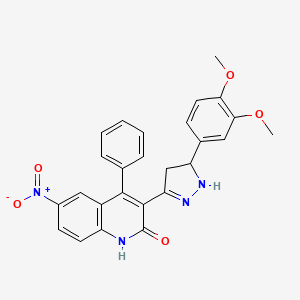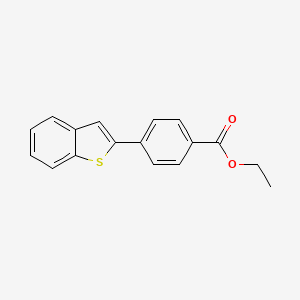![molecular formula C24H14N4 B14117415 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is a heterocyclic compound with a complex structure that includes a quinoline moiety fused to a phenanthrotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine typically involves the reaction of 9,10-phenanthrenequinone with amidrazones in ethanol. The reaction mixture is refluxed, and the desired product precipitates upon cooling . This method provides a convenient route to obtain the compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenanthrotriazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Scientific Research Applications
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying DNA intercalation and enzyme inhibition.
Mechanism of Action
The mechanism by which 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthro[9,10-e][1,2,4]triazine: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: These compounds share the quinoline structure but lack the phenanthrotriazine core, leading to variations in reactivity and biological activity.
Uniqueness
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is unique due to its fused heterocyclic structure, which combines the properties of both quinoline and phenanthrotriazine.
Properties
Molecular Formula |
C24H14N4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-quinolin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C24H14N4/c1-6-12-20-15(7-1)13-14-21(25-20)24-26-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)23(22)27-28-24/h1-14H |
InChI Key |
CNOOBTHHSJUAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(C5=CC=CC=C5C6=CC=CC=C64)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)

![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)


![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)



![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
